![molecular formula C20H13Cl3O4 B5168167 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B5168167.png)
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. It was first synthesized in 1994 by Sanofi and has since been used in a variety of studies to investigate the role of the endocannabinoid system in various physiological processes.
Mechanism of Action
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate acts as a competitive antagonist at the cannabinoid receptor type 1 (CB1). This means that it binds to the receptor and blocks the effects of endogenous and exogenous cannabinoids.
Biochemical and Physiological Effects:
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to block the effects of cannabinoids on the central nervous system, leading to decreased appetite, decreased locomotor activity, and decreased pain perception.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate in lab experiments is its ability to selectively block the effects of cannabinoids on the central nervous system. This allows researchers to investigate the specific role of the endocannabinoid system in various physiological processes. However, one limitation of using 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate is that it may have off-target effects, leading to potential confounding factors in experiments.
Future Directions
There are several future directions for research involving 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate. One area of interest is investigating the role of the endocannabinoid system in addiction and substance abuse disorders. Additionally, researchers are interested in investigating the potential therapeutic applications of CB1 antagonists in the treatment of obesity, pain, and other conditions. Further research is needed to fully understand the potential of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate and other CB1 antagonists in these areas.
Synthesis Methods
The synthesis of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate involves several steps, including the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(2-chloro-6-fluorobenzylidene)-chroman-4-one to form the desired product.
Scientific Research Applications
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate has been used extensively in scientific research to investigate the role of the endocannabinoid system in a variety of physiological processes. It has been shown to block the effects of cannabinoids on the central nervous system, making it a useful tool for studying the effects of cannabinoids on behavior, cognition, and pain perception.
properties
IUPAC Name |
(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3O4/c21-10-5-6-13(15(22)7-10)20(25)27-18-9-17-14(8-16(18)23)11-3-1-2-4-12(11)19(24)26-17/h5-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJBZNKDOCYHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.